molecular formula C12H14N4O3S B2947023 3-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034283-17-3

3-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No. B2947023
CAS RN: 2034283-17-3
M. Wt: 294.33
InChI Key: ARCGYOMQCMMTLZ-UHFFFAOYSA-N
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Description

The compound “3-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of human diseases .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized through various methods. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The pyrrolidine ring contributes to the three-dimensional structure of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the functional groups present in the molecule. The pyrrolidine ring, for instance, can undergo various reactions depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, and stability would be influenced by the functional groups present in the molecule .

Scientific Research Applications

Drug Discovery and Development

The pyrrolidine ring, a core component of this compound, is a common feature in many pharmacologically active molecules. The saturated five-membered ring structure of pyrrolidine allows for efficient exploration of pharmacophore space due to its sp³-hybridization, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage . This compound could be used as a scaffold for developing new drugs with selective biological activity.

Medicinal Chemistry

In medicinal chemistry, the stereogenicity of the pyrrolidine ring’s carbons is significant because different stereoisomers and spatial orientations of substituents can lead to diverse biological profiles in drug candidates . This compound may serve as a key intermediate in synthesizing enantioselective drugs, which can bind to proteins with high specificity.

Pharmacology

The pyrrolidine derivatives have shown improved biological activity and in vitro potency when substituted with certain groups . This compound, with its unique substituents, could be investigated for its efficacy in various pharmacological models, potentially leading to the development of new therapeutic agents.

Biochemistry

In biochemistry, this compound could be used to study enzyme-substrate interactions, especially where the pyrrolidine ring is part of the substrate. Understanding these interactions can provide insights into enzyme mechanisms and aid in the design of enzyme inhibitors .

Chemical Synthesis

This compound can be utilized in chemical synthesis as a building block for more complex molecules. Its reactive sites, such as the nitrile group, allow for further functionalization, which can be valuable in synthesizing a wide range of chemical entities .

Materials Science

While there is limited information on the direct application of this compound in materials science, the structural motifs present in the molecule, such as the pyrrolidine ring and the nitrile group, could be of interest in the design of novel materials with specific properties .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, many pyrrolidine derivatives are used in medicinal chemistry for their biological activity .

Future Directions

Future research could explore the potential uses of this compound, particularly in medicinal chemistry given the presence of the pyrrolidine ring . Further studies could also investigate the synthesis and properties of this compound.

properties

IUPAC Name

3-(1-cyclopropylsulfonylpyrrolidin-3-yl)oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3S/c13-7-11-12(15-5-4-14-11)19-9-3-6-16(8-9)20(17,18)10-1-2-10/h4-5,9-10H,1-3,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARCGYOMQCMMTLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(C2)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

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